chemical structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine
chemical structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine
An In-depth Technical Guide to N-[4-(1,1-dimethylethyl)benzoyl]leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of N-[4-(1,1-dimethylethyl)benzoyl]leucine, a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemical research. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the molecule's structure, synthesis, and potential utility, grounded in established scientific principles.
Molecular Architecture and Structural Rationale
The structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine is a deliberate amalgamation of moieties, each contributing to its overall physicochemical profile. Understanding this architecture is fundamental to postulating its biological interactions.
Core Components
The molecule is composed of three key structural features:
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L-Leucine Backbone : As an essential alpha-amino acid, L-leucine provides a chiral scaffold.[1] Its isobutyl side chain is non-polar and aliphatic, contributing to the molecule's overall lipophilicity.[1] The stereochemistry at the alpha-carbon is critical, as biological systems are exquisitely sensitive to chirality.
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4-tert-Butylbenzoyl Group : This N-acyl group is the primary modulator of the molecule's properties. The benzoyl ring introduces aromaticity, while the para-substituted tert-butyl group (1,1-dimethylethyl) is a bulky, lipophilic moiety. This group's steric hindrance can influence the molecule's conformation and its ability to fit into enzymatic active sites or receptor pockets.
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Amide Linkage : The robust amide bond connects the leucine and benzoyl fragments. This bond is planar and capable of participating in hydrogen bonding as a donor (N-H) and an acceptor (C=O), which are critical interactions in many biological recognition events.
Chemical Structure Visualization
The spatial arrangement and connectivity of these components are depicted below.
Caption: Chemical structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine.
Synthesis and Physicochemical Characterization
The synthesis of this compound is achievable through standard peptide coupling methodologies. The protocol described herein is a robust and reproducible approach for laboratory-scale synthesis.
Synthetic Workflow: Amide Coupling
The most direct route is the acylation of L-leucine with an activated derivative of 4-(1,1-dimethylethyl)benzoic acid. This process involves the formation of a stable amide bond.
Caption: General workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol includes intrinsic checkpoints to ensure reaction completion and product purity.
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Reactant Solubilization: Dissolve L-leucine (1.0 eq) in 1 M sodium hydroxide (2.2 eq) solution with stirring. Cool the solution to 0-5 °C in an ice bath.
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Causality: The basic solution deprotonates both the carboxylic acid and the amine of leucine, rendering the amino group a potent nucleophile. Cooling is essential to control the exothermicity of the subsequent acylation.
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Acylation: In a separate flask, dissolve 4-(1,1-dimethylethyl)benzoyl chloride (1.05 eq) in a minimal amount of a water-miscible solvent like THF or dioxane. Add this solution dropwise to the stirring leucine solution, maintaining the temperature below 10 °C.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours.
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Trustworthiness Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase like 10% methanol in dichloromethane. The disappearance of the leucine spot (visualized with ninhydrin stain) and the appearance of a new, UV-active product spot indicates reaction progression.
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Product Isolation (Workup): Cool the reaction mixture again and acidify to pH ~2 with 1 M HCl. A white precipitate should form. Extract the aqueous mixture three times with ethyl acetate.
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Causality: Acidification protonates the product's carboxyl group, making it neutral and thus extractable into an organic solvent.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Causality: The brine wash removes bulk water, and the anhydrous salt removes residual traces, preventing water from interfering with crystallization or chromatography.
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Final Characterization: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Data Summary
The following properties are critical for experimental design, including solubility tests and dosage calculations.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₃ | [2] |
| Molecular Weight | 291.39 g/mol | [2] |
| CAS Number | 2241925-37-9 | [2] |
| Predicted Boiling Point | 463.2 ± 38.0 °C | [2] |
| Predicted Density | 1.061 ± 0.06 g/cm³ | [2] |
| Appearance | White to off-white crystalline solid | (Typical) |
Potential Applications and Logical Research Progression
While N-[4-(1,1-dimethylethyl)benzoyl]leucine is a research chemical, its structural motifs are found in various bioactive molecules. Its N-benzoyl leucine core is a known scaffold in medicinal chemistry.[3][4] Derivatives of amino acids are widely explored for their potential therapeutic benefits.[5][6]
Hypothesized Areas of Biological Activity
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Enzyme Inhibition: The structure is a candidate for inhibiting proteases or hydrolases, where the leucine side chain could interact with hydrophobic pockets (like the S1 pocket of chymotrypsin-like proteases) and the benzoyl group could form aromatic or hydrophobic interactions.
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Metabolic Modulation: Leucine itself plays a key role in metabolic regulation.[1] Acylation could alter its transport and cellular uptake, potentially creating a tool compound to study metabolic pathways.
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Scaffold for Drug Discovery: This molecule serves as a valuable starting point for library synthesis. Systematic modification of the aromatic ring or the leucine moiety can be used to probe structure-activity relationships (SAR) for a given biological target.[3]
Logical Experimental Workflow for Bioactivity Screening
A structured approach is necessary to validate any hypothesized biological activity.
Caption: A logical progression for evaluating the biological activity of a new chemical entity.
References
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National Center for Biotechnology Information. (n.d.). Benzoyl-L-leucine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1981). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Biochemistry & Biophysics, 18(4), 263-266.
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Wikipedia. (n.d.). Leucine. Retrieved February 15, 2026, from [Link]
